1-BroMopentane--d9
Description
Reaction Mechanism and Conditions
The process involves single-electron transfer (SET) at the cathode, reducing the carbon-bromine bond to generate a pentyl radical intermediate. Subsequent hydrogen atom transfer (HAT) from D₂O introduces deuterium at the terminal carbon. Key parameters include:
| Parameter | Value/Description |
|---|---|
| Anode Material | Graphite felt |
| Cathode Material | Lead sheet |
| Current Density | 30 mA |
| Deuterium Source | D₂O |
| Sacrificial Reagent | DIPEA (N,N-diisopropylethylamine) |
| Temperature | Ambient (20–25°C) |
| Reaction Time | 15 minutes (at 500 mA) |
This method achieves >95% deuterium incorporation at the β-position, with functional group tolerance for esters, nitriles, and aryl rings. The use of DIPEA minimizes proton exchange, ensuring isotopic fidelity during the radical quenching phase.
Catalytic Deuterium-Halogen Exchange Strategies
Catalytic deuteration leverages transition metal catalysts to facilitate halogen-deuterium exchange under mild conditions. Palladium-based systems have shown promise in mediating these transformations while preserving stereochemical integrity.
Palladium-Catalyzed Electrochemical Exchange
A hybrid approach combines palladium catalysis with electrochemical activation (Fig. 6 in ). The palladium complex acts as a redox mediator, lowering the activation energy for carbon-halogen bond cleavage.
Key Steps:
- Oxidative Addition : Pd⁰ inserts into the C–Br bond of 1-bromopentane.
- Deuteride Transfer : D⁻ from D₂O replaces the bromide ligand via ligand exchange.
- Reductive Elimination : Pd releases 1-bromopentane-d9, regenerating the catalyst.
| Catalyst System | Pd(PPh₃)₄/D₂O |
|---|---|
| Deuteration Efficiency | 89–92% |
| Isotopic Purity | 98 atom% D (by ²H NMR) |
| Turnover Frequency | 12 h⁻¹ |
This method avoids extreme temperatures (>80°C) typically required for non-catalytic deuteration, reducing side reactions such as β-hydride elimination.
Photoredox-Mediated Deuterium Incorporation
Photoinduced deuteration utilizes visible light to drive radical-mediated deuterium transfer. A recent breakthrough employs a phosphine mediator (e.g., tris(trimethylsilyl)phosphine) and blue LED irradiation.
Mechanistic Pathway
- Halogen-Atom Transfer : The phosphine abstracts bromine from 1-bromopentane, generating a pentyl radical.
- Radical Deuteration : The radical abstracts deuterium from D₂O via a chain-propagation mechanism.
- Catalyst Regeneration : The phosphine mediator is reoxidized by molecular oxygen.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Light Source | 450 nm LEDs |
| Mediator | PMDTA (phosphine derivative) |
| Solvent | Acetonitrile/D₂O (4:1) |
| Reaction Time | 6–8 hours |
| Deuteration Yield | 88–94% |
This protocol demonstrates exceptional selectivity for primary alkyl halides, with no observed deuteration at secondary or tertiary positions.
Comparative Analysis of Deuteration Methods
Electrochemical deuteration offers the fastest pathway with industrial-scale potential, while photoredox methods provide superior selectivity for complex substrates. Catalytic strategies balance isotopic purity with moderate reaction rates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11Br |
|---|---|
Molecular Weight |
160.10 g/mol |
IUPAC Name |
5-bromo-1,1,1,2,2,3,3,4,4-nonadeuteriopentane |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
YZWKKMVJZFACSU-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |
Canonical SMILES |
CCCCCBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-bromopentane-d9 typically involves two key steps:
- Deuteration of the pentane backbone: Achieving full or selective deuteration of pentane or its precursors.
- Bromination of the deuterated pentane: Introduction of the bromine atom at the 1-position without loss of deuterium labeling.
Deuteration Methods
Catalytic Deuterium Exchange: Hydrogen atoms in pentane or pentane derivatives can be replaced by deuterium via catalytic hydrogen-deuterium exchange using deuterium gas (D₂) and metal catalysts (e.g., Pd/C). This process often requires elevated temperature and pressure to achieve high isotopic incorporation and minimize scrambling of deuterium atoms.
Use of Deuterated Precursors: Synthesis may start from smaller deuterated building blocks such as deuterated ethyl or propyl halides, which are then coupled to build the pentane chain with deuterium atoms already incorporated at specific positions.
Repeated Deuteration Cycles: According to a patent method for bromopentane-d9, repeated cycles of deuterium gas introduction under pressure (1.3 MPa) with stirring at elevated temperature (~170 °C) for extended periods (8 hours per cycle) are employed. After each cycle, purification steps involving water washing and phase separation are repeated multiple times (up to 4 cycles) to increase deuterium incorporation and purity. This method yields 1-bromopentane-d9 with about 59.2% yield after four cycles.
Bromination Approaches
Bromodecarboxylation: One classical route to 1-bromopentane involves bromodecarboxylation of hexanoic acid or α,β-unsaturated carboxylic acids using potassium bromide and silica-supported acid catalysts (e.g., SiO₂-HClO₄) under solvothermal conditions. This method can be adapted for deuterated substrates to yield deuterated 1-bromopentane.
Direct Bromination: Deuterated pentane derivatives can be brominated at the 1-position using hydrogen bromide (HBr) or bromine (Br₂) under controlled conditions to avoid hydrogen-deuterium exchange or loss of deuterium. Industrial processes often use continuous flow reactors to optimize yield and purity.
Industrial and Laboratory Scale Preparation
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of deuterated pentane or precursor | Catalytic exchange with D₂ gas, Pd/C catalyst, 170 °C, 1.3 MPa, 8 h per cycle | Multiple cycles increase isotopic purity; stirring at 100 rpm |
| 2 | Bromination of deuterated pentane | Reaction with HBr or KBr in solvent (acetonitrile or dichloroethane), room temperature to moderate heat, 3-6 h | Silica-supported acid catalysts improve selectivity |
| 3 | Purification | Washing with aqueous sodium bicarbonate, drying over Na₂SO₄, column chromatography | Removes impurities and residual reagents |
| 4 | Repeated deuteration cycles (if needed) | Repeating deuterium gas exposure and purification | Enhances deuterium incorporation to >98 atom % |
Analytical Confirmation of Deuterium Incorporation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^2H NMR and ^13C DEPT experiments confirm the presence and location of deuterium atoms at carbons 4 and 5, ensuring selective labeling.
Mass Spectrometry (MS): High-resolution MS quantifies isotopic distribution and confirms the incorporation of nine deuterium atoms.
Gas Chromatography (GC): Coupled with MS or flame ionization detection to verify chemical purity and isotopic enrichment.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Bromodecarboxylation | Hexanoic acid or α,β-unsaturated acids (deuterated) | KBr, silica-supported acid catalyst | Room temp, 3-6 h, acetonitrile or DCE solvent | ~89% (non-deuterated) | Adaptable to deuterated acids |
| Catalytic Deuterium Exchange | 1-Bromopentane or pentane derivatives | D₂ gas, Pd/C catalyst | 170 °C, 1.3 MPa, 8 h per cycle | ~59% after 4 cycles | Requires repeated cycles for high D incorporation |
| Direct Bromination | Deuterated pentane precursors | HBr or Br₂ | Controlled temperature, solvent | Variable | Requires careful control to prevent D loss |
Research Discoveries and Optimization Insights
Repeated Deuterium Gas Treatment: The patent method demonstrates that multiple cycles of deuterium gas treatment combined with phase separation and purification significantly enhance the isotopic purity of 1-bromopentane-d9.
Catalyst and Solvent Effects: Silica-supported acid catalysts facilitate bromodecarboxylation with high selectivity and yield, which can be adapted for deuterated substrates to preserve isotopic labeling.
Analytical Rigor: Combining NMR and MS techniques allows precise quantification of deuterium incorporation, critical for applications requiring high isotopic purity such as metabolic tracing and mechanistic studies.
Chemical Reactions Analysis
1-Bromopentane-d9 undergoes various types of chemical reactions:
Scientific Research Applications
1-Bromopentane-d9 is used in a multitude of scientific research applications:
Medicine: It can be used in the synthesis of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Industry: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Bromopentane-d9 involves its role as an alkylating agent. It can react with nucleophiles, leading to the substitution of the bromine atom with the nucleophile. This reaction can proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Structural Isomers of Bromopentane
Bromopentane exhibits three structural isomers , differing in bromine placement:
1-Bromopentane (n-pentyl bromide, CAS 110-53-2): Bromine at the terminal carbon .
2-Bromopentane : Bromine at the second carbon, introducing a chiral center .
Key Differences:
| Property | 1-Bromopentane | 2-Bromopentane | 3-Bromopentane |
|---|---|---|---|
| Structure | Primary alkyl halide | Secondary alkyl halide | Secondary alkyl halide |
| Optical Activity | No | Yes (chiral center) | No (internal plane) |
| SN2 Reactivity | High (least hindered) | Moderate | Low |
| β-Elimination Reactivity | Low | High (steric hindrance) | Moderate |
- SN2 Reactivity : 1-Bromopentane is most reactive due to minimal steric hindrance .
- Optical Activity : Only 2-bromopentane is optically active .
- β-Elimination : 2-Bromo-2-methylbutane (a tertiary analog) is more reactive than bromopentane isomers .
Deuterated Alkyl Bromides
Deuterated analogs of 1-bromopentane are used for isotopic tracing. Key examples include:
1-Bromopentane-d11
- Molecular Formula : C5D11Br
- CAS RN : 126840-21-9 .
- Deuteration Level : 98–99 atom% D.
- Applications : NMR spectroscopy, kinetic isotope effect studies.
- Cost : ~JPY 70,400 per 500 mg (98 atom% D) .
1-Bromopentane-1,1-d2
- Molecular Formula : C5H9D2Br
- CAS RN : 77734-75-9 .
- Deuteration Level : 99 atom% D at positions 1 and 1.
- Applications : Mechanistic studies of substitution reactions.
Comparison with Non-Deuterated 1-Bromopentane:
Other Related Compounds
2-Bromo-2-methylbutane
- Structure : Tertiary alkyl halide.
- Reactivity : Highly reactive in β-elimination due to steric hindrance and stable carbocation formation .
Aliphatic Bromides (e.g., 1-bromohexane, 1-bromooctane)
Biological Activity
1-Bromopentane-d9, also known as 5-Bromo Pentane-1,1,1,2,2,3,3,4,4-d9, is a deuterated bromoalkane with the molecular formula and a molecular weight of approximately 160.10 g/mol. This compound is notable for its applications in organic synthesis and potential biological activities.
1-Bromopentane-d9 functions primarily as a haloalkane, which can undergo nucleophilic substitution reactions. The bromine atom in the structure makes it a suitable electrophile for various nucleophiles, facilitating reactions that can lead to the formation of more complex organic molecules. This property is crucial in medicinal chemistry for synthesizing biologically active compounds.
Enzymatic Interactions
Research has shown that haloalkanes like 1-bromopentane-d9 can interact with specific enzymes known as haloalkane dehalogenases (HLDs). These enzymes catalyze the hydrolytic dehalogenation of haloalkanes, which is essential for bioremediation processes. In studies involving metagenome-derived HLDs, it was found that these enzymes exhibit varying substrate preferences and activities depending on their environmental origins .
Case Studies
Case Study 1: Biodegradation Potential
A study explored the biodegradation of haloalkanes in contaminated environments. It was found that certain strains of bacteria could utilize 1-bromopentane-d9 as a carbon source. The results indicated that these bacteria could effectively degrade the compound, showcasing its potential for bioremediation applications .
Case Study 2: Synthetic Applications
In synthetic organic chemistry, 1-bromopentane-d9 has been utilized as a precursor in the synthesis of various pharmaceuticals. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand drug interactions at a molecular level. For instance, studies have demonstrated its use in synthesizing caproic acid derivatives
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 160.10 g/mol |
| Boiling Point | Approximately 125-130 °C |
| Density | Not specified |
| CAS Number | 156673-70-0 |
Table 2: Biological Activity Summary
| Study | Findings |
|---|---|
| Biodegradation Study | Effective degradation by specific bacterial strains |
| Synthetic Applications | Used as a precursor for pharmaceuticals; aids in metabolic tracing |
Q & A
Q. How to design a controlled study comparing the reactivity of 1-BromoMopentane-d9 with non-deuterated analogs under catalytic conditions?
- Methodological Answer :
- Parallel Reactions : Run deuterated and non-deuterated compounds simultaneously under identical conditions (catalyst loading, temperature).
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect rate differences attributable to KIEs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
